2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
Description
Molecular Structure and Synthesis 2-Cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide (CAS: 956261-51-1) is a pyrazole-based acetamide derivative with the molecular formula C₁₄H₁₄N₄O (CID 2440126) . The structure comprises a pyrazole ring substituted with a 4-methylphenyl group at position 1, a methyl group at position 3, and an acetamide moiety at position 3. Key structural features include:
- SMILES: CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CC#N .
- Dihedral angle: The pyrazole and 4-methylphenyl rings are non-planar, with steric interactions influencing molecular conformation .
Synthetic Routes The compound is synthesized via nucleophilic substitution or coupling reactions involving 5-amino-1-(4-methylphenyl)-3-methyl-1H-pyrazole intermediates and cyanoacetyl chloride. Similar derivatives are prepared using EDCI/HOBt-mediated amidation in DMF, as seen in related pyrazole-carboxamide syntheses .
Applications Pyrazole derivatives are widely studied for insecticidal, antifungal, and pharmaceutical activities.
Properties
IUPAC Name |
2-cyano-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-10-3-5-12(6-4-10)18-13(9-11(2)17-18)16-14(19)7-8-15/h3-6,9H,7H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUUIKXCAZSGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide can be achieved through various methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides often involves solvent-free reactions, which are both economical and environmentally friendly. The fusion of aryl amines with ethyl cyanoacetate is a widely used method, although it requires harsh conditions .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions with bidentate reagents to form a variety of heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide and triethylamine as a basic catalyst. For example, the cyclocondensation of the compound with phenacyl bromide in boiling ethanol using triethylamine can yield pyrrole derivatives .
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities .
Scientific Research Applications
2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide involves its interaction with molecular targets and pathways in biological systems. The cyano and acetamide groups play a crucial role in its reactivity and interaction with enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Bioactivity: The chloroacetamide derivative (C₁₂H₈Cl₂N₄O) exhibits stronger intermolecular N–H···O hydrogen bonding, forming infinite 1D chains in its crystal structure . This enhances stability but may reduce solubility compared to the cyanoacetamide analogue. Electron-withdrawing groups (e.g., -Cl, -CF₃) in related compounds increase insecticidal activity but introduce steric hindrance. For example, trifluoromethyl-substituted derivatives show greater dihedral angles (e.g., 30.7° vs. 20° in non-halogenated analogs), affecting molecular packing .
Spectroscopic Data: ¹H-NMR: The target compound’s methyl groups resonate at δ 2.42–2.66 ppm, similar to analogs like 3c (δ 2.42 ppm for -CH₃) . MS (ESI): Cyanoacetamides typically show [M+H]⁺ peaks near m/z 260–440, consistent with derivatives in and .
Crystal Packing and Hydrogen Bonding: Unlike the chloroacetamide’s N–H···O-linked chains , cyanoacetamides may prioritize C–H···N interactions due to the -CN group’s polarity, as seen in 3h .
Table 2: Hydrogen Bonding and Crystal Data
Research Findings and Trends
- Bioactivity: Chloro-substituted pyrazoles (e.g., 3b) show higher antifungal activity than methyl/cyano derivatives, likely due to increased electrophilicity .
- Thermal Stability: Melting points for cyanoacetamides (e.g., 133–183°C in ) are lower than chlorinated analogs, suggesting weaker crystal lattice forces .
- SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELXL-2018, confirming bond lengths (C–C: 1.35–1.50 Å) and angles within expected ranges .
Biological Activity
2-Cyano-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide (CAS No. 882224-64-8) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by the following features:
- Molecular Formula : C13H12N4O
- Molecular Weight : 232.26 g/mol
- Structural Representation :
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound showed promising activity against various pathogens, with MIC values reported in the range of 0.22 to 0.25 μg/mL for some derivatives .
- Biofilm Inhibition : The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
| Pathogen | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 85 |
| Staphylococcus epidermidis | 0.25 | 80 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.
Case Study Insights:
A study exploring the anti-inflammatory potential of related pyrazole compounds revealed that they significantly reduced the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
The biological activities of this compound can be attributed to several mechanisms:
- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication.
- Enzyme Modulation : It has been shown to modulate the activity of various enzymes involved in inflammatory pathways, including iNOS and COX-2 .
Safety Profile
Toxicity evaluations indicate that this compound exhibits low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
